molecular formula C19H18N4O3S B2738992 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897475-95-5

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2738992
CAS No.: 897475-95-5
M. Wt: 382.44
InChI Key: RCPFQQWFFDHZEP-UHFFFAOYSA-N
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Description

. This compound is known for its complex structure, which includes a piperazine ring, a benzothiazole moiety, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: shares similarities with other compounds containing benzothiazole, piperazine, and nitrophenyl groups.

    Benzothiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Piperazine derivatives: Widely used in pharmaceuticals for their therapeutic properties.

    Nitrophenyl compounds:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-5-4-8-16-17(13)20-19(27-16)22-11-9-21(10-12-22)18(24)14-6-2-3-7-15(14)23(25)26/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFQQWFFDHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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